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Compound of Interest

Compound Name: JWH 175

Cat. No.: B588045 Get Quote

Abstract: JWH-175, a synthetic cannabinoid of the naphthylmethylindole class, has been a

compound of interest in forensic and pharmacological research. This technical guide provides

an in-depth analysis of the pharmacological profile of JWH-175, intended for researchers,

scientists, and drug development professionals. The document details the compound's binding

affinity and functional activity at cannabinoid receptors, its metabolic fate, and key experimental

protocols for its characterization. A critical aspect of JWH-175 pharmacology is its rapid in vivo

bioactivation to the more potent cannabinoid, JWH-018, a factor that significantly influences its

observed physiological effects.

Introduction
JWH-175 (3-(1-naphthalenylmethyl)-1-pentyl-1H-indole) is a synthetic cannabinoid receptor

agonist.[1] Structurally, it is closely related to JWH-018, a widely recognized potent synthetic

cannabinoid, with the key difference being the replacement of a ketone bridge with a methylene

bridge.[1] While this structural modification reduces its potency compared to JWH-018, JWH-

175 still exhibits significant activity at cannabinoid receptors. A crucial characteristic of JWH-

175 is its metabolic transformation into JWH-018 in biological systems, which means its in vivo

effects are largely attributable to this more potent metabolite.[1][2] This guide summarizes the

current scientific understanding of JWH-175's pharmacological properties.

Receptor Binding and Functional Activity
JWH-175 acts as an agonist at both the central cannabinoid receptor (CB1) and the peripheral

cannabinoid receptor (CB2). In vitro studies have consistently shown that JWH-175 has a lower
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binding affinity and potency compared to JWH-018.[1]

Quantitative Binding and Functional Data
The following tables summarize the key quantitative data regarding the binding affinity (Ki) and

functional activity (EC50) of JWH-175 at human and mouse cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinity (Ki) of JWH-175 and JWH-018[1]

Compound Receptor Species Ki (nM)

JWH-175 CB1 Human 25.8 ± 1.9

CB2 Human 361.2 ± 25.5

CB1 Mouse 41.5 ± 3.7

CB2 Mouse 489.6 ± 38.2

JWH-018 CB1 Human 9.5 ± 0.8

CB2 Human 8.5 ± 0.6

CB1 Mouse 7.2 ± 0.5

CB2 Mouse 9.8 ± 0.7

Table 2: Cannabinoid Receptor Functional Activity (EC50) of JWH-175 and JWH-018 in cAMP

Assay[1]

Compound Receptor Species EC50 (nM)

JWH-175 CB1 Human 139.2 ± 15.1

CB2 Human >1000

JWH-018 CB1 Human 25.9 ± 2.3

CB2 Human 35.6 ± 3.1
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As a cannabinoid receptor agonist, JWH-175 activates intracellular signaling cascades typical

of G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition

of adenylyl cyclase and the modulation of ion channels and other effector proteins.
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Caption: CB1/CB2 Receptor Signaling Cascade.
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Metabolism and Pharmacokinetics
A defining characteristic of JWH-175 is its rapid and extensive metabolism. In vivo studies have

demonstrated that JWH-175 is quickly bioactivated to JWH-018.[1][2] This conversion is so

efficient that JWH-175 itself is often undetectable in plasma shortly after administration, with

JWH-018 becoming the predominant circulating compound.[1]

In vitro studies using human liver microsomes have identified numerous phase I metabolites of

JWH-175. While one study identified as many as 27 phase I metabolites, the primary metabolic

pathway in vivo appears to be the oxidation of the methylene bridge to a ketone, forming JWH-

018.[1] Subsequent metabolism then proceeds on the JWH-018 structure, leading to various

hydroxylated and carboxylated derivatives.

Due to its rapid conversion, specific pharmacokinetic parameters for JWH-175 are difficult to

determine in vivo. The pharmacokinetic profile is largely dictated by its metabolite, JWH-018.

Table 3: Pharmacokinetic Parameters of JWH-018 (Metabolite of JWH-175)

Parameter Value Species
Route of
Administration

Reference

Half-life (t1/2)

~1.3 - 5.7 hours

(multiexponential

decline)

Human Inhalation [1]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

pharmacological profile of JWH-175.

Cannabinoid Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity

(Ki) of JWH-175 for CB1 and CB2 receptors.
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Caption: Radioligand Binding Assay Workflow.

Materials:

Cell membranes expressing human or mouse CB1 or CB2 receptors.

Radioligand (e.g., [3H]CP-55,940).

JWH-175 stock solution.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4).

Non-specific binding determinator (e.g., unlabeled CP-55,940).
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Glass fiber filters.

Scintillation cocktail.

96-well plates.

Filtration apparatus.

Scintillation counter.

Procedure:

Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its

Kd, and varying concentrations of JWH-175. Include wells for total binding (radioligand only)

and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).

Incubation: Add the receptor membrane preparation to each well to initiate the binding

reaction. Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach

equilibrium (e.g., 60-90 minutes).

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This

separates the membrane-bound radioligand from the unbound radioligand.

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining

unbound radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the

radioactivity using a scintillation counter.

Data Analysis: Determine the specific binding by subtracting the non-specific binding from

the total binding. Plot the specific binding as a function of the JWH-175 concentration and fit

the data to a one-site competition model to determine the IC50 value. Calculate the Ki value

using the Cheng-Prusoff equation.

cAMP Accumulation Assay
This protocol describes a functional assay to measure the effect of JWH-175 on adenylyl

cyclase activity, typically through the inhibition of forskolin-stimulated cAMP production.
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Caption: cAMP Accumulation Assay Workflow.

Materials:

CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

Cell culture medium and supplements.

JWH-175 stock solution.

Forskolin solution.

Assay buffer (e.g., HBSS with 20 mM HEPES).
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cAMP detection kit (e.g., HTRF, ELISA).

Multi-well plates suitable for cell culture and the chosen detection method.

Plate reader compatible with the detection kit.

Procedure:

Cell Culture: Plate the cells in multi-well plates and grow to an appropriate confluency.

Pre-incubation: Replace the culture medium with assay buffer and pre-incubate the cells with

varying concentrations of JWH-175 for a short period (e.g., 15-30 minutes).

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl

cyclase and induce cAMP production. Incubate for a defined period (e.g., 15-30 minutes).

Cell Lysis and cAMP Detection: Following the stimulation, lyse the cells and measure the

intracellular cAMP concentration according to the instructions of the chosen cAMP detection

kit.

Data Analysis: Plot the measured cAMP levels against the concentration of JWH-175. Fit the

data to a sigmoidal dose-response curve to determine the EC50 value, which represents the

concentration of JWH-175 that produces 50% of its maximal inhibitory effect.

In Vitro Metabolism in Human Liver Microsomes
This protocol outlines a method to study the phase I metabolism of JWH-175 using human liver

microsomes.
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Caption: In Vitro Metabolism Workflow.

Materials:

Pooled human liver microsomes (HLMs).

JWH-175 stock solution.

Phosphate buffer (e.g., 100 mM, pH 7.4).
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase).

Acetonitrile (ice-cold).

Microcentrifuge tubes.

Incubator/shaker.

LC-MS/MS system.

Procedure:

Incubation Setup: In microcentrifuge tubes, combine the phosphate buffer, HLM suspension,

and JWH-175 solution.

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components

to reach thermal equilibrium.

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating

system.

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specific time

period (e.g., 60 minutes).

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

This will precipitate the proteins.

Sample Preparation: Centrifuge the tubes to pellet the precipitated proteins. Transfer the

supernatant to a new tube for analysis.

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to

identify and quantify the parent compound (JWH-175) and its metabolites.

Conclusion
The pharmacological profile of JWH-175 is characterized by its activity as a cannabinoid

receptor agonist, albeit with lower potency than its close analog, JWH-018. The most significant
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aspect of its pharmacology is its rapid and extensive in vivo conversion to JWH-018, which is

responsible for the majority of its observed physiological effects. This guide provides a

comprehensive overview of the available data and detailed experimental protocols to aid

researchers in the further investigation of JWH-175 and related compounds. Understanding the

interplay between the parent compound and its active metabolites is crucial for accurately

interpreting its pharmacological and toxicological properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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